Angelic acid is typically obtained through the isomerization of tiglic acid, which can be catalyzed by organic sulfinic acids. The resulting angelic acid can then undergo esterification with isoamyl alcohol to form angelic acid isoamyl ester. This compound is classified under the broader category of fatty acid esters and is used extensively in perfumery and flavoring due to its pleasant aroma.
The synthesis of angelic acid isoamyl ester involves several key steps:
The resulting ester can be purified through distillation or chromatography techniques, ensuring high purity suitable for commercial applications .
Angelic acid isoamyl ester has a molecular formula of . Its structure features:
The structural representation can be understood as follows:
Angelic acid isoamyl ester participates in various chemical reactions, including:
These reactions are critical for modifying the compound for specific applications in flavors and fragrances .
The mechanism by which angelic acid isoamyl ester exerts its effects primarily relates to its fragrance profile. It interacts with olfactory receptors, triggering sensory responses associated with pleasant aromas. The specific interactions at a molecular level involve:
This mechanism underscores its utility in perfumery and flavoring applications .
Angelic acid isoamyl ester exhibits several notable physical and chemical properties:
These properties make it suitable for use in various formulations within the fragrance industry .
Angelic acid isoamyl ester finds extensive applications across multiple fields:
Its versatility underscores its significance in both commercial products and scientific research .
Angelic acid ((2Z)-2-methylbut-2-enoic acid) is a branched-chain unsaturated fatty acid predominantly biosynthesized in Apiaceae species like Angelica archangelica. Its formation follows the methylerythritol phosphate (MEP) pathway, generating precursor isoprenoid units (C₅H₈) that undergo chain elongation and functionalization. Key steps include:
Table 1: Precursor Dynamics in Angelic Acid Biosynthesis
Precursor | Enzyme Involved | Product | Localization |
---|---|---|---|
L-Leucine | Branched-chain aminotransferase | α-Ketoisocaproate | Mitochondria |
α-Ketoisocaproate | Pyruvate dehydrogenase | Isovaleryl-CoA | Cytosol |
Isovaleryl-CoA | Acyl-CoA dehydrogenase | Tiglic acid | Peroxisomes |
Tiglic acid | Isomerase (light-dependent) | Angelic acid | Chloroplasts |
Isoamyl alcohol (3-methylbutan-1-ol) originates from degradation of branched-chain amino acids (e.g., leucine) or via the fermentative Ehrlich pathway in plants under low-oxygen stress. Esterification with angelic acid occurs through:
Table 2: Comparison of Angelic Acid Isoamyl Ester Synthesis Pathways
Parameter | Enzymatic Catalysis | Chemical Catalysis |
---|---|---|
Catalyst | Lipases/cutinases (e.g., Rhodococcus cutinase) | Amberlyst-70 resin, H₂SO₄ |
Temperature (°C) | 30–45 | 60–120 |
Yield (%) | 50–70 (immobilized enzymes) | 85–95 |
Byproducts | None (high stereo-specificity) | Ethers, dehydration products |
Reusability | >6 cycles (immobilized) | Limited (resin degradation) |
Angelic acid isoamyl ester’s cis-configured double bond renders it thermally labile. Isomerization to the tiglate ester follows first-order kinetics:
Table 3: Isomerization Kinetics of Angelic Acid Isoamyl Ester
Condition | Temperature (°C) | Half-Life (h) | Equilibrium cis:trans |
---|---|---|---|
Dark, inert atmosphere | 25 | 1,200 | 85:15 |
Ambient light | 30 | 360 | 70:30 |
UV light (254 nm) | 30 | 48 | 55:45 |
Presence of AlCl₃ | 50 | 12 | 40:60 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: